Cas no 946302-87-0 ((4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate)

(4-Ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a specialized organic compound featuring a triazole core functionalized with a chlorophenyl group and a carboxylate ester moiety. Its structural design combines a reactive ethenylphenyl group with a stable triazole ring, making it a versatile intermediate in synthetic chemistry. The presence of both electron-withdrawing (chlorophenyl) and electron-donating (methyl) substituents enhances its utility in selective reactions, such as polymer modifications or pharmaceutical derivatization. The ester linkage offers further reactivity for conjugation or hydrolysis. This compound is particularly valuable in medicinal chemistry and materials science due to its balanced reactivity and potential for functional group transformations.
(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate structure
946302-87-0 structure
Product Name:(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No:946302-87-0
MF:C19H16ClN3O2
MW:353.802243232727
CID:5443773
Update Time:2025-10-23

(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • KGXDBRJKZNSRRX-UHFFFAOYSA-N
    • (4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
    • Inchi: 1S/C19H16ClN3O2/c1-3-14-4-6-15(7-5-14)12-25-19(24)18-13(2)23(22-21-18)17-10-8-16(20)9-11-17/h3-11H,1,12H2,2H3
    • InChI Key: KGXDBRJKZNSRRX-UHFFFAOYSA-N
    • SMILES: N1(C2=CC=C(Cl)C=C2)C(C)=C(C(OCC2=CC=C(C=C)C=C2)=O)N=N1

(4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate Pricemore >>

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Additional information on (4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Research Briefing on (4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS: 946302-87-0)

In recent years, the compound (4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS: 946302-87-0) has garnered significant attention in the field of chemical biology and medicinal chemistry. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, biological activity, and potential therapeutic applications. The compound's unique structural features, including the triazole and chlorophenyl moieties, make it a promising candidate for further investigation in drug discovery and development.

The synthesis of (4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been optimized through recent advancements in click chemistry and catalytic methods. Studies have demonstrated that the compound can be efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding high purity and excellent scalability. The presence of the ethenylphenyl group enhances the compound's stability and bioavailability, making it suitable for further pharmacological evaluation.

Preliminary biological assays have revealed that (4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibits moderate to strong inhibitory activity against a range of enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These findings suggest potential applications in inflammatory and neurological disorders. Molecular docking studies have further elucidated the compound's binding interactions with these enzyme targets, providing a foundation for structure-activity relationship (SAR) optimization.

In addition to its enzyme inhibitory properties, recent in vitro studies have explored the compound's cytotoxicity and anticancer potential. Results indicate that (4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibits selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and colon cancers. Mechanistic studies suggest that the compound induces apoptosis via mitochondrial pathways, highlighting its potential as a lead compound for anticancer drug development.

Despite these promising findings, challenges remain in the development of (4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate as a therapeutic agent. Pharmacokinetic studies indicate that the compound has moderate oral bioavailability and requires further optimization to improve its metabolic stability. Additionally, in vivo toxicity studies are needed to assess its safety profile before advancing to clinical trials.

In conclusion, (4-ethenylphenyl)methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate represents a promising scaffold for drug discovery, with demonstrated biological activity against multiple therapeutic targets. Future research should focus on SAR optimization, pharmacokinetic enhancement, and comprehensive preclinical evaluation to unlock its full therapeutic potential. This compound exemplifies the intersection of chemical biology and medicinal chemistry, offering new avenues for the development of innovative therapeutics.

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